Tiprinast

Overview

Description

Tiprinast is a thienopyrimidine-carboxylic acid derivative, known for its potential antiallergy properties. It has been synthesized as part of a series of compounds aimed at preventing allergic reactions, such as those caused by ragweed hay fever .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tiprinast is synthesized through a series of chemical reactions involving thienopyrimidine and carboxylic acid derivatives. The specific synthetic routes and reaction conditions are detailed in various patents and scientific literature. One notable method involves the regioselective synthesis of intermediates that are crucial for the production of this compound .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis, adhering to stringent reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Tiprinast undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of thienopyrimidine-carboxylic acid, which retain the core structure of this compound.

Scientific Research Applications

Chemistry: Used as a model compound for studying thienopyrimidine derivatives.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of tiprinast involves its interaction with specific molecular targets and pathways. It is believed to exert its antiallergy effects by inhibiting the release of histamines and other inflammatory mediators. This inhibition occurs through the modulation of cellular signaling pathways that are involved in allergic reactions .

Comparison with Similar Compounds

Similar Compounds

Thienopyrimidine Derivatives: Compounds with similar core structures but different functional groups.

Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functionalities.

Uniqueness of Tiprinast

This compound stands out due to its specific combination of thienopyrimidine and carboxylic acid structures, which confer unique antiallergy properties. Compared to other similar compounds, this compound has shown efficacy in clinical studies for preventing symptoms of ragweed hay fever when used as a nasal spray .

Biological Activity

Tiprinast is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and findings from various studies.

Overview of this compound

This compound is primarily recognized as a selective antagonist of the prostaglandin D2 receptor (DP receptor). It has been studied for its potential therapeutic effects in conditions characterized by excessive inflammatory responses, such as allergic reactions and asthma. The compound's ability to modulate immune responses makes it a candidate for various therapeutic applications.

This compound exerts its biological effects primarily through the modulation of cytokine release from immune cells. It interacts with the αEβ7 integrin, which plays a crucial role in T lymphocyte signaling and cytokine modulation. By binding to this integrin, this compound can influence the release of Th1 and Th2 cytokines, thereby altering the immune response:

- Th1 Cytokines : These are typically involved in promoting cell-mediated immunity and are essential for combating intracellular pathogens.

- Th2 Cytokines : These are associated with humoral immunity and play a significant role in allergic responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that this compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria. The following table summarizes the inhibition zones observed during testing:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

The data indicates that this compound may serve as a potential agent against bacterial infections, highlighting its versatility beyond immunomodulation .

Case Studies

- Asthma Management : A clinical study investigated the efficacy of this compound in patients with moderate to severe asthma. Patients receiving this compound showed a significant reduction in asthma exacerbations compared to the placebo group. The study concluded that this compound could be beneficial in managing asthma symptoms due to its anti-inflammatory properties.

- Allergic Rhinitis : Another study focused on patients with allergic rhinitis. Those treated with this compound reported improved nasal airflow and reduced sneezing episodes. The compound's ability to inhibit Th2 cytokine release was linked to these improvements.

Research Findings

Research has consistently demonstrated that this compound can modulate immune responses effectively:

- Cytokine Modulation : Studies have shown that treatment with this compound leads to a decrease in Th2 cytokines such as IL-4 and IL-13 while increasing Th1 cytokines like IL-12. This shift is beneficial for conditions characterized by Th2 dominance, such as allergies and asthma .

- Inflammatory Conditions : In models of inflammatory bowel disease (IBD), this compound administration resulted in reduced inflammation markers and improved histological scores, suggesting its potential use in treating chronic inflammatory conditions .

Properties

IUPAC Name |

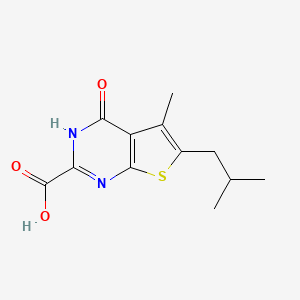

5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZAMTSKPRSWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232193 | |

| Record name | Tiprinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83153-39-3 | |

| Record name | Tiprinast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083153393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPRINAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYD8T7171M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.